molecular formula C11H13ClFN3 B15145686 1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride

1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B15145686
M. Wt: 241.69 g/mol
InChI Key: ZLUSCROMBFYJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride is a chemical compound that features a pyrazole ring substituted with a fluoro group and an ethanamine moiety

Preparation Methods

The synthesis of 1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under suitable conditions.

    Introduction of the fluoro group: This step involves the selective fluorination of the aromatic ring.

    Attachment of the ethanamine moiety: This can be done through nucleophilic substitution reactions.

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound may find use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluoro group and pyrazole ring can interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride can be compared with similar compounds such as:

    1-[3-chloro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride: Similar structure but with a chloro group instead of a fluoro group.

    1-[3-bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride: Similar structure but with a bromo group instead of a fluoro group.

    1-[3-methyl-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride: Similar structure but with a methyl group instead of a fluoro group.

The uniqueness of this compound lies in the presence of the fluoro group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c1-8(13)9-3-4-11(10(12)7-9)15-6-2-5-14-15;/h2-8H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUSCROMBFYJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.